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Compound of Interest

Ethyl 2-aminopyrazolo[1,5-
Compound Name:
ajpyrimidine-3-carboxylate

Cat. No.: B582353

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-aminopyrazolo[1,5-
a]pyrimidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal
chemistry. This document details its chemical identifiers, physicochemical properties, a
representative synthetic protocol, and its potential biological activities, with a focus on its role
as a kinase inhibitor.

Chemical Identity and Properties

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a member of the pyrazolo[1,5-
a]pyrimidine class of compounds, which are recognized as a "privileged scaffold" in drug
discovery due to their diverse biological activities.

Table 1: Chemical Identifiers for Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate[1]
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Identifier Value

SMILES CCOC(=0)C1=C(N)N=C2N1C=CC=N2
InChlKey FKBUOZSNISVNHI-UHFFFAOYSA-N
CAS Number 1260169-02-5

Molecular Formula CoH10N4O2

Molecular Weight 206.20 g/mol

Table 2: Physicochemical Properties of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-
carboxylate (Computed)[1]

Property Value

XLogP3 0.7

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 5

Rotatable Bond Count 2

Exact Mass 206.08037557 g/mol
Topological Polar Surface Area 82.5 A2

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Ethyl 2-
aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is not readily available in the cited literature,
a general and representative synthetic methodology for closely related pyrazolo[1,5-
a]pyrimidine derivatives can be adapted. The synthesis of the pyrazolo[1,5-a]pyrimidine core
generally involves the condensation of a 3-aminopyrazole derivative with a -dicarbonyl
compound or its equivalent.

Representative Experimental Protocol for the Synthesis of a Substituted Ethyl Pyrazolo[1,5-
a]pyrimidine-3-carboxylate Derivative:
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This protocol is adapted from the synthesis of ethyl 2-(anilinyl)-7-(aryl)pyrazolo[1,5-
a]pyrimidine-3-carboxylates and serves as a model for the synthesis of the title compound.[2]

Materials:
e Ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate

o Appropriate enaminone derivative (e.g., from condensation of a methyl aryl ketone with
DMF-DMA)

o Glacial acetic acid
Procedure:

o A mixture of ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate (1 equivalent) and the
selected enaminone (1 equivalent) is prepared in glacial acetic acid.

e The reaction mixture is heated to reflux for a period of 3-4 hours.

e The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
o Upon completion, the reaction mixture is allowed to cool to room temperature.

e The precipitated product is collected by filtration.

e The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol)
to yield the desired ethyl 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carboxylate.

To synthesize the title compound, Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a
similar strategy would be employed, starting with an appropriate 3-aminopyrazole precursor.

Biological Activity and Mechanism of Action

The pyrazolo[1,5-a]pyrimidine scaffold is a core component of numerous biologically active
molecules, including several approved drugs. Derivatives of this scaffold have been extensively
investigated as inhibitors of various protein kinases, which are key regulators of cellular
signaling pathways often dysregulated in diseases such as cancer.[3]
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Kinase Inhibition and the Raf-MEK-ERK Signaling
Pathway

Several studies have identified pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of
kinases within the Raf-MEK-ERK signaling pathway.[4] This pathway is a critical regulator of
cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many

human cancers.[5][6]

B-Raf, a serine/threonine kinase in this cascade, is a particularly important therapeutic target,
as activating mutations in the B-Raf gene are found in a high percentage of melanomas and
other cancers.[4][7]

The general mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors involves
competitive binding to the ATP-binding site of the target kinase, thereby preventing the
phosphorylation of downstream substrates and inhibiting the signaling cascade.

While specific quantitative bioactivity data for Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-
carboxylate is not available in the public domain, the inhibitory activity of closely related
compounds against key kinases has been reported.

Table 3: In Vitro Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
against CDK2 and TRKA Kinases|[2]
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Compound CDK2 ICso (pM) TRKA ICso0 (UM)
6d 0.12 0.28
6k 0.09 0.25
6m 0.15 0.31
6n 0.11 0.23
60 0.18 0.35
6p 1.58 1.59
6r 0.14 0.29
6s 0.16 0.32
6t 0.13 0.27
11g 0.10 0.26
Ribociclib (Ref.) 0.01

Larotrectinib (Ref.) - 0.01

Note: The compounds listed are substituted pyrazolo[1,5-a]pyrimidine derivatives from the cited
study and are presented here to illustrate the potential potency of this chemical class.

Signaling Pathway and Experimental Workflow
Diagrams

To visualize the role of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors, the following
diagrams illustrate the targeted signaling pathway and a general experimental workflow for
their evaluation.
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Caption: Inhibition of the Raf-MEK-ERK signaling pathway by a pyrazolo[1,5-a]pyrimidine
derivative.
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Caption: General experimental workflow for the development of pyrazolo[1,5-a]pyrimidine-
based kinase inhibitors.

Conclusion

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate belongs to a class of compounds
with significant therapeutic potential, particularly in the field of oncology. The pyrazolo[1,5-
a]pyrimidine scaffold serves as an excellent starting point for the design of potent and selective
kinase inhibitors. Further research into the specific biological activities of the title compound
and optimization of its structure could lead to the development of novel drug candidates
targeting key signaling pathways in cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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